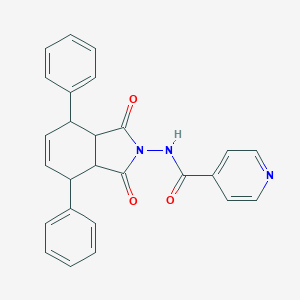![molecular formula C14H21N7O2 B458825 N4-ETHYL-N2,N2-DIMETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE CAS No. 664993-04-8](/img/structure/B458825.png)
N4-ETHYL-N2,N2-DIMETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-ethyl-N,N-dimethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that combines elements of pyridazine and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyridazine and triazine precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N’-ethyl-N,N-dimethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-ethyl-N,N-dimethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-ethyl-N,N-dimethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine include other pyridazine and triazine derivatives, such as:
- N,N-dimethyl-6-[(6-methoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine
- N-ethyl-N,N-dimethyl-6-[(6-ethoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine
Uniqueness
What sets N’-ethyl-N,N-dimethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine apart from similar compounds is its specific combination of functional groups and structural features. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
664993-04-8 |
|---|---|
Molecular Formula |
C14H21N7O2 |
Molecular Weight |
319.36g/mol |
IUPAC Name |
4-N-ethyl-2-N,2-N-dimethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H21N7O2/c1-5-9-22-10-7-8-11(20-19-10)23-14-17-12(15-6-2)16-13(18-14)21(3)4/h7-8H,5-6,9H2,1-4H3,(H,15,16,17,18) |
InChI Key |
DOQZXTDUWXGOAK-UHFFFAOYSA-N |
SMILES |
CCCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)NCC |
Canonical SMILES |
CCCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B458744.png)
![3-(4-methoxyphenyl)-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B458745.png)
![2-allyl-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B458749.png)
![ethyl 1-[(2-phenylacetyl)amino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate](/img/structure/B458751.png)
![4-(1-morpholin-4-yl-1-oxopentan-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B458754.png)
![5-bromo-N-(3-chloropropyl)-N-[cyano(phenyl)methyl]furan-2-carboxamide](/img/structure/B458755.png)

![N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B458757.png)
![2-[(4-chlorobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B458760.png)
![N-[4-{[6-(allyloxy)-3-pyridazinyl]oxy}-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine](/img/structure/B458761.png)
![6-[(3-Acetylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458762.png)
![4,4-Dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458763.png)
![N-Butyl-N,4,4-trimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458765.png)
![ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B458766.png)
